8-Nitro-3,4-dihydroisoquinoline
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Overview
Description
8-Nitro-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The nitro group at the 8th position of the isoquinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolines involves the reaction of phenylethylamines with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is efficient and avoids the use of heavy metals and other toxic compounds . Another method involves the Bischler-Napieralski reaction, which uses phenylethanols and nitriles via a tandem annulation process .
Industrial Production Methods
Industrial production methods for 8-Nitro-3,4-dihydroisoquinoline typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allows for the production of substituted isoquinoline libraries, which can be further oxidized to their corresponding isoquinoline analogues .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include isoquinoline derivatives, amino-substituted isoquinolines, and other functionalized isoquinolines.
Scientific Research Applications
8-Nitro-3,4-dihydroisoquinoline has several scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with methoxy groups at the 6th and 7th positions.
N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues: These analogues have shown potential as urease inhibitors.
Uniqueness
8-Nitro-3,4-dihydroisoquinoline is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
SDYSBCONQVLWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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